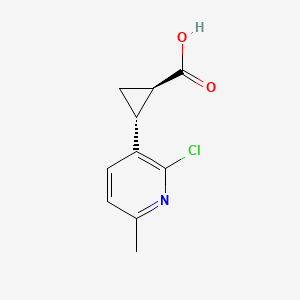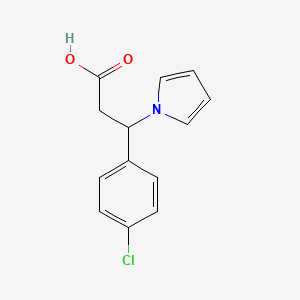
(1R,2R)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R,2R)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid, also known as CCPA, is a chemical compound that has been studied extensively for its potential applications in scientific research. CCPA is a cyclopropane derivative that has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Scientific Research Applications
Synthesis and Biological Evaluation
Research by Boztaş et al. (2019) demonstrates the synthesis and biological evaluation of derivatives with cyclopropyl moieties, which are relevant to the study of (1R,2R)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid. They found that these derivatives are effective inhibitors of certain enzymes, suggesting potential applications in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Mass Spectrometry in Characterization
Cristoni et al. (2000) explored the use of atmospheric pressure chemical ionization multi-stage mass spectrometry for characterizing stereoisomeric synthons of cyclopropane amino acids. This research is significant for understanding the detailed structural aspects of cyclopropane-containing compounds, including (1R,2R)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid (Cristoni et al., 2000).
Development of Chiral Cyclopropane Units
Kazuta et al. (2002) discussed the development of chiral cyclopropane units as conformationally restricted analogues of histamine. Their research provides insights into the use of cyclopropane rings in restricting the conformation of biologically active compounds, which is relevant for compounds like (1R,2R)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid (Kazuta et al., 2002).
Enzymatic Processes in Synthesis
Guo et al. (2017) described the development of an enzymatic process for preparing chiral intermediates used in synthesizing various pharmaceutical compounds. This study highlights the role of biocatalysis in the synthesis of complex molecules, including cyclopropane derivatives (Guo et al., 2017).
X-Ray Study of Cyclopropane Derivatives
Cetina et al. (2004) conducted an X-ray crystal structure analysis of novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid. This research is crucial for understanding the structural properties of cyclopropane derivatives, which can be applied to similar compounds like (1R,2R)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid (Cetina et al., 2004).
properties
IUPAC Name |
(1R,2R)-2-(2-chloro-6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-5-2-3-6(9(11)12-5)7-4-8(7)10(13)14/h2-3,7-8H,4H2,1H3,(H,13,14)/t7-,8+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOBTIYEGSCYCA-JGVFFNPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C2CC2C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=C(C=C1)[C@@H]2C[C@H]2C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid | |
CAS RN |
2227763-79-1 |
Source


|
| Record name | rac-(1R,2R)-2-(2-chloro-6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-2-ethyl-1H-benzo[d]imidazole](/img/structure/B2363887.png)



![2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2363892.png)

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2363897.png)
![N-[2-(hydroxymethyl)-3-thienyl]-4-isopropyl-N-methylbenzenesulfonamide](/img/structure/B2363899.png)
![[2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2363901.png)
![1-(Pyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2363903.png)


